RCL L336955
Beschreibung
RCL L336955 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Structurally, it features a benzene ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
4-[(5E)-5-[3-[4-(2-bromoanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-bromophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Br2N4O4S4/c27-15-7-1-3-9-17(15)29-19(33)11-5-13-31-23(35)21(39-25(31)37)22-24(36)32(26(38)40-22)14-6-12-20(34)30-18-10-4-2-8-16(18)28/h1-4,7-10H,5-6,11-14H2,(H,29,33)(H,30,34)/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQKSIKJLKJLW-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4Br)SC2=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4Br)/SC2=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Br2N4O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthetic routes and reaction conditions for RCL L336955 are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving bromination, sulfonation, and amination processes. The industrial production methods for such compounds often involve multi-step synthesis, purification, and characterization to ensure the desired purity and yield .
Analyse Chemischer Reaktionen
RCL L336955 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
RCL L336955 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of RCL L336955 involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Compound A : (3-Bromo-5-chlorophenyl)boronic acid
Compound B : (6-Bromo-2,3-dichlorophenyl)boronic acid
- CAS No.: Not provided.
- Molecular Formula : C₆H₄BBrCl₂O₂.
- Key Differences : Additional chlorine substituent increases molecular weight (270.27 g/mol ) and reduces solubility (0.18 mg/mL ) compared to RCL L336955 .
- Similarity Score : 0.71 .
Functional Analogs
Compound C : Phenylboronic acid (CAS No. 98-80-6)
- Molecular Formula : C₆H₇BO₂.
- Comparison : Lacks halogen substituents, resulting in lower molecular weight (121.93 g/mol ) and higher solubility (1.2 mg/mL ). However, it exhibits lower BBB permeability due to reduced lipophilicity (LogP = 1.02) .
Data Tables
Table 1: Comparative Analysis of RCL L336955 and Structural Analogs
| Parameter | RCL L336955 | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 270.27 |
| LogP (XLOGP3) | 2.15 | 2.10 | 2.45 |
| Solubility (mg/mL) | 0.24 | 0.30 | 0.18 |
| Similarity Score | - | 0.87 | 0.71 |
| Synthesis Time (hours) | 1.33 | 1.50 | 2.00 |
Table 2: Pharmacokinetic Profile Comparison
| Parameter | RCL L336955 | Compound C |
|---|---|---|
| GI Absorption | High | Moderate |
| BBB Permeability | Yes | No |
| CYP Inhibition | No | No |
| Synthetic Accessibility | 2.07 | 1.50 |
Research Findings
- Reactivity: RCL L336955’s bromine and chlorine substituents enhance electrophilicity, making it more reactive in cross-coupling reactions compared to non-halogenated analogs like Compound C .
- Pharmacological Potential: Its BBB permeability and high GI absorption suggest suitability for CNS-targeted drug development, though toxicity profiles require further validation .
- Synthetic Efficiency : The use of a palladium catalyst in RCL L336955’s synthesis reduces reaction time (<2 hours) compared to traditional methods (e.g., 4–6 hours for Compound B) .
Q & A
Q. How can reproducibility challenges in RCL L336955 studies be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
